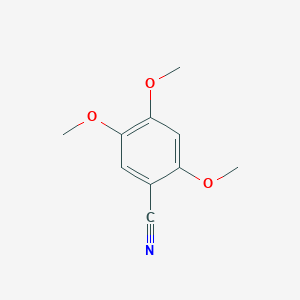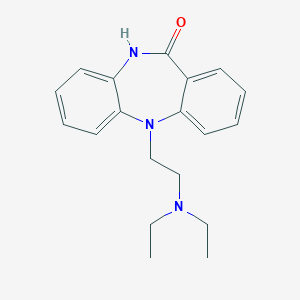
tridecan-6-ylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tridecan-6-ylcyclohexane: is an organic compound with the molecular formula C19H38 . It is a cyclohexane derivative where a pentyloctyl group is attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tridecan-6-ylcyclohexane typically involves the alkylation of cyclohexane with a pentyloctyl halide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tridecan-6-ylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into different cycloalkane derivatives.
Substitution: It can undergo substitution reactions where the pentyloctyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine are commonly employed.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone.
Reduction: Various cycloalkane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry: tridecan-6-ylcyclohexane is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes and membrane dynamics .
Industry: Used in the production of specialty chemicals and materials with specific properties, such as lubricants and surfactants .
Mechanism of Action
The mechanism by which tridecan-6-ylcyclohexane exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, it forms cyclohexyl hydroperoxide, which further decomposes into cyclohexanol and cyclohexanone through radical-mediated pathways . These reactions are crucial in understanding the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
Cyclohexanol: A hydroxyl-substituted cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane
Uniqueness: tridecan-6-ylcyclohexane stands out due to its long pentyloctyl chain, which imparts unique physical and chemical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
13151-91-2 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tridecan-6-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
PPIIZJRNGJPCKQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
Synonyms |
(1-Pentyloctyl)cyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1,3]Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)




